molecular formula C18H22N4O2S B2366928 Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1029761-45-2

Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B2366928
CAS No.: 1029761-45-2
M. Wt: 358.46
InChI Key: LEBNWWLSWSMATC-UHFFFAOYSA-N
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Description

Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a pyridazine ring, all connected through a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridazine intermediate.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a dihalogenated intermediate.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a halogenated piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Derivatives with substituted functional groups at the halogenated positions.

Scientific Research Applications

Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets, primarily the c-Met receptor tyrosine kinase . By inhibiting the activity of c-Met, the compound disrupts downstream signaling pathways such as MAPK, PI3K, and STAT, which are crucial for cell proliferation, survival, and metastasis. This inhibition leads to reduced tumor growth and metastasis in various cancer models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone is unique due to its combination of morpholine, thiophene, and pyridazine rings, which confer distinct chemical properties and biological activities. This unique structure allows it to effectively inhibit the c-Met enzyme and disrupt multiple signaling pathways involved in cancer progression .

Properties

IUPAC Name

morpholin-4-yl-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-18(22-9-11-24-12-10-22)14-5-7-21(8-6-14)17-4-3-15(19-20-17)16-2-1-13-25-16/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBNWWLSWSMATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=NN=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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